Azido-PEG12-NHS Ester: A Comprehensive Technical Guide for Bioconjugation
Azido-PEG12-NHS Ester: A Comprehensive Technical Guide for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG12-NHS ester is a heterobifunctional crosslinker integral to modern bioconjugation and drug development.[1] Its unique architecture, featuring a terminal azide (B81097) group, a hydrophilic 12-unit polyethylene (B3416737) glycol (PEG) spacer, and an amine-reactive N-hydroxysuccinimide (NHS) ester, offers researchers a versatile tool for covalently linking molecules.[2][3] This guide provides an in-depth overview of its properties, applications, and detailed experimental protocols.
The azide group allows for highly specific and efficient "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), enabling conjugation to alkyne-modified molecules.[4] The NHS ester readily reacts with primary amines on proteins, peptides, and other biomolecules to form stable amide bonds.[5][6] The PEG12 spacer enhances the solubility and bioavailability of the resulting conjugate while providing a flexible linkage.[2][7]
Physicochemical and Reactive Properties
Azido-PEG12-NHS ester's utility is defined by its distinct chemical and physical characteristics. These properties are summarized in the table below, providing a quick reference for experimental design.
| Property | Value | Source(s) |
| Molecular Formula | C31H56N4O16 | [2] |
| Molecular Weight | 740.79 g/mol | [2] |
| Purity | >90% to >98% (varies by supplier) | [2][7] |
| Appearance | Solid or viscous liquid | [2] |
| Solubility | Soluble in organic solvents (DMSO, DMF, DCM) | [1] |
| Storage Conditions | -20°C, protected from moisture | [2][7] |
| Reactive Groups | Azide (-N3), NHS Ester | [2] |
| Spacer Arm | 12-unit polyethylene glycol (PEG12) | [2] |
Key Applications
The dual reactivity of Azido-PEG12-NHS ester makes it a valuable reagent in a multitude of applications within life sciences and drug discovery.
-
Bioconjugation: It is widely used to link azide-modified biomolecules to amine-containing proteins, peptides, and antibodies.
-
PROTAC Development: This linker is instrumental in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein-binding ligand to an E3 ligase ligand.[4][5][8]
-
Drug Delivery: The PEG spacer enhances the pharmacokinetic properties of drug conjugates, improving solubility and circulation time.
-
Probe Development: It facilitates the construction of multifunctional probes for diagnostic and imaging applications by allowing the attachment of different functional moieties.
Reaction Mechanisms and Pathways
The functionality of Azido-PEG12-NHS ester is predicated on two primary reaction pathways: the NHS ester reaction with primary amines and the azide "click chemistry" reaction.
NHS Ester-Amine Coupling
The NHS ester reacts with primary amines, such as the lysine (B10760008) residues on a protein, to form a stable amide bond. This reaction is pH-dependent, with optimal rates occurring between pH 7 and 9.[2]
Caption: NHS Ester Reaction with a Primary Amine.
Azide "Click Chemistry"
The azide group partakes in click chemistry reactions, most notably with alkyne-containing molecules. This can be either a copper-catalyzed reaction (CuAAC) or a strain-promoted copper-free reaction (SPAAC) with cyclooctynes like DBCO or BCN.[4]
Caption: Azide "Click Chemistry" Pathways.
Detailed Experimental Protocols
The following are generalized protocols for common applications of Azido-PEG12-NHS ester. Optimization may be required for specific molecules and experimental conditions.
Protocol 1: Labeling of Proteins with Azido-PEG12-NHS Ester
This protocol outlines the steps for conjugating Azido-PEG12-NHS ester to a protein containing primary amines.
Materials:
-
Protein of interest (1-10 mg/mL)
-
Azido-PEG12-NHS ester
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M phosphate (B84403) buffer, pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Purification system (dialysis, gel filtration, or size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve Azido-PEG12-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved Azido-PEG12-NHS ester to the protein solution. The final concentration of the organic solvent should not exceed 10%.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 10-50 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove unreacted crosslinker and byproducts using dialysis, gel filtration, or size-exclusion chromatography.[9]
Caption: Protein Labeling Experimental Workflow.
Protocol 2: Conjugation to Amino-Modified Oligonucleotides
This protocol describes the conjugation of Azido-PEG12-NHS ester to an oligonucleotide functionalized with a primary amine.
Materials:
-
Amino-modified oligonucleotide
-
Azido-PEG12-NHS ester
-
Anhydrous DMSO
-
Conjugation Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5[10]
-
Purification system (e.g., ethanol (B145695) precipitation or HPLC)
Procedure:
-
Oligonucleotide Preparation: Dissolve the amino-modified oligonucleotide in the conjugation buffer.
-
Reagent Preparation: Dissolve Azido-PEG12-NHS ester in anhydrous DMSO to a concentration of approximately 14 mM.
-
Conjugation Reaction: Add the Azido-PEG12-NHS ester solution to the oligonucleotide solution.
-
Incubation: Shake the reaction mixture for 2 hours at room temperature, protected from light.
-
Purification: Purify the conjugate to remove excess crosslinker, for example, by ethanol precipitation.
Quantitative Data Summary
The efficiency and outcome of bioconjugation reactions with Azido-PEG12-NHS ester are influenced by several factors. The following table summarizes key quantitative parameters.
| Parameter | Recommended Value/Range | Notes | Source(s) |
| Reaction pH (NHS Ester) | 7.0 - 9.0 | Optimal pH for NHS ester reaction with primary amines.[2] | [2] |
| Molar Excess of NHS Ester | 10-50 fold | For dilute protein solutions, a higher excess may be needed. | [2] |
| Reaction Time (NHS Ester) | 30-60 min at RT; 2h on ice | Reaction time can be optimized based on the specific biomolecule. | [2] |
| Reaction Temperature | 4°C to 25°C | Lower temperatures can minimize protein degradation. | [2] |
| Hydrolysis Half-life of NHS Ester | pH dependent | Hydrolysis is a competing reaction; faster at higher pH. | [7] |
Conclusion
Azido-PEG12-NHS ester is a powerful and versatile tool for researchers in various fields, including chemical biology, drug discovery, and diagnostics. Its heterobifunctional nature, combined with the beneficial properties of the PEG spacer, allows for the straightforward and efficient synthesis of complex bioconjugates. By understanding its chemical properties and following optimized protocols, scientists can effectively leverage this crosslinker to advance their research and development goals.
References
- 1. Azido-PEG12-NHS ester, 2363756-50-5 | BroadPharm [broadpharm.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Azido-PEG12-NHS ester - Creative Biolabs [creative-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Azido-PEG12-NHS ester - Immunomart [immunomart.com]
- 9. benchchem.com [benchchem.com]
- 10. lumiprobe.com [lumiprobe.com]
